Cas no 69776-86-9 (5-(4-nitrophenyl)-1,3-oxazolidin-2-one)

5-(4-nitrophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(4-nitrophenyl)-1,3-oxazolidin-2-one
- 69776-86-9
- EN300-1835464
- 5-(4-nitrophenyl)oxazolidin-2-one
- SCHEMBL23727842
-
- インチ: 1S/C9H8N2O4/c12-9-10-5-8(15-9)6-1-3-7(4-2-6)11(13)14/h1-4,8H,5H2,(H,10,12)
- InChIKey: CTFTUSRDHUBLDW-UHFFFAOYSA-N
- ほほえんだ: O1C(NCC1C1C=CC(=CC=1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 208.04840674g/mol
- どういたいしつりょう: 208.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
5-(4-nitrophenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835464-0.25g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1835464-1.0g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1835464-0.05g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1835464-0.1g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1835464-2.5g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 2.5g |
$2155.0 | 2023-09-19 | ||
Enamine | EN300-1835464-5g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1835464-10g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1835464-5.0g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1835464-10.0g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1835464-0.5g |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one |
69776-86-9 | 0.5g |
$1056.0 | 2023-09-19 |
5-(4-nitrophenyl)-1,3-oxazolidin-2-one 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
5-(4-nitrophenyl)-1,3-oxazolidin-2-oneに関する追加情報
5-(4-Nitrophenyl)-1,3-Oxazolidin-2-One: A Comprehensive Overview
5-(4-Nitrophenyl)-1,3-Oxazolidin-2-One (CAS No. 69776-86-9) is a versatile compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential in drug discovery and material science. In this article, we delve into the chemical properties, synthesis methods, applications, and recent advancements related to 5-(4-nitrophenyl)-1,3-oxazolidin-2-one.
The molecular structure of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One consists of a five-membered ring containing two oxygen atoms and a nitrogen atom. The presence of the nitro group (-NO₂) at the para position of the phenyl ring imparts distinct electronic and steric properties to the molecule. This makes it highly reactive in various chemical reactions, particularly in nucleophilic substitutions and additions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, such as antibiotics and antiviral agents.
One of the key areas where 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has shown promise is in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing complex molecules with therapeutic potential. For instance, its use in the development of β-lactam antibiotics has been extensively studied. The oxazolidinone ring serves as a scaffold for incorporating various functional groups, enhancing the bioavailability and efficacy of the resulting compounds.
Moreover, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has been employed in peptide synthesis due to its ability to form stable amide bonds. This property has led to its application in the creation of peptide-based drugs and vaccines. Recent advancements in solid-phase synthesis techniques have further streamlined the incorporation of this compound into peptide libraries, facilitating high-throughput screening for drug discovery.
In addition to its role in medicinal chemistry, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One has found applications in organic synthesis as a versatile reagent. Its reactivity towards nucleophiles makes it an ideal candidate for constructing heterocyclic compounds. For example, it has been used in the synthesis of isoquinolines and other nitrogen-containing heterocycles, which are valuable intermediates in pharmaceutical research.
Recent research has also focused on the catalytic applications of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One. Its ability to act as a ligand or catalyst precursor has opened new avenues in asymmetric catalysis and organocatalysis. Studies have demonstrated its potential in promoting enantioselective reactions, which are crucial for the production of chiral drugs.
The physical properties of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One, such as solubility and stability, are critical considerations for its practical applications. It exhibits moderate solubility in organic solvents like dichloromethane and acetonitrile, making it suitable for solution-phase reactions. Its thermal stability is also noteworthy; it can withstand elevated temperatures during certain synthetic procedures without significant degradation.
In terms of safety considerations, 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One should be handled with care due to its reactive nature. Proper protective equipment and laboratory practices are essential when working with this compound to ensure personnel safety and environmental protection.
Looking ahead, the continued exploration of 5-(4-nitrophenyl)-1,3-Oxazolidin-2-One is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of reactivity and versatility positions it as a valuable tool for chemists seeking innovative solutions across diverse disciplines.
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